

physicochemical properties of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1393270

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5-Methoxy-1H-pyrazolo[4,3-b]pyridine**

Abstract

5-Methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolopyridine scaffold, it serves as a crucial building block for the synthesis of molecules with diverse biological activities, including potential applications as kinase inhibitors and agents targeting the central nervous system.^{[1][2][3]} Understanding the fundamental physicochemical properties of this core structure is paramount for designing novel therapeutic agents with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive analysis of the key physicochemical parameters of **5-Methoxy-1H-pyrazolo[4,3-b]pyridine**, offers detailed experimental protocols for their determination, and discusses the implications of these properties in the context of modern drug development.

Introduction: The Strategic Importance of the Pyrazolopyridine Scaffold

The fusion of pyrazole and pyridine rings creates a class of bicyclic heteroaromatics known as pyrazolopyridines. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to form a wide range of interactions with biological targets, such as

hydrogen bonding and π -stacking.^[4] The pyrazolo[4,3-b]pyridine isomer, in particular, has been explored for its potential in developing treatments for HIV, cancer, and inflammatory conditions.^[1] The introduction of a methoxy group at the 5-position modulates the electronic and steric properties of the core, influencing its reactivity, metabolic stability, and target-binding affinity. A thorough characterization of the physicochemical properties of **5-Methoxy-1H-pyrazolo[4,3-b]pyridine** is the foundational step in leveraging this scaffold for rational drug design.

Molecular and Structural Properties

The fundamental identity of a compound is defined by its molecular structure and associated properties. These descriptors are the basis for all further physicochemical analysis.

Caption: Chemical structure of **5-Methoxy-1H-pyrazolo[4,3-b]pyridine**.

Table 1: Core Molecular and Structural Identifiers

Property	Value	Source
CAS Number	52090-71-8	[5] [6]
Molecular Formula	C ₇ H ₇ N ₃ O	[2] [7]
Molecular Weight	149.15 g/mol	[2]
Monoisotopic Mass	149.05891 Da	[7]
Canonical SMILES	COC1=NC2=C(C=C1)NN=C2	[7]
InChI Key	UIANJOQZAUCZCR-UHFFFAOYSA-N	[7] [8]

Key Physicochemical Parameters

The interaction of a drug candidate with a biological system is governed by its physicochemical properties. These parameters dictate its solubility, ability to cross membranes, and metabolic fate.

Table 2: Summary of Physicochemical Properties

Parameter	Value (Experimental or Predicted)	Significance in Drug Development
Physical State	Solid (predicted)	Affects formulation, handling, and dissolution rate.
Boiling Point	299.28 °C (at 760 mmHg)	[8]
Density	1.328 g/cm ³	[8]
LogP (Lipophilicity)	0.9 (XlogP, predicted)	[7]
pKa (Basicity)	Not experimentally determined. Estimated based on parent heterocycles (Pyridine: ~5.2, Pyrazole: ~2.5).[9][10]	Determines the ionization state at physiological pH, impacting solubility, absorption, and target binding.

Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a critical measure of a molecule's lipophilicity. A predicted LogP of 0.9 for **5-Methoxy-1H-pyrazolo[4,3-b]pyridine** suggests a balanced character, indicating it is neither excessively lipophilic nor hydrophilic.[7] This balance is often a desirable starting point in drug discovery, as it suggests a potential for reasonable aqueous solubility and the ability to permeate biological membranes.

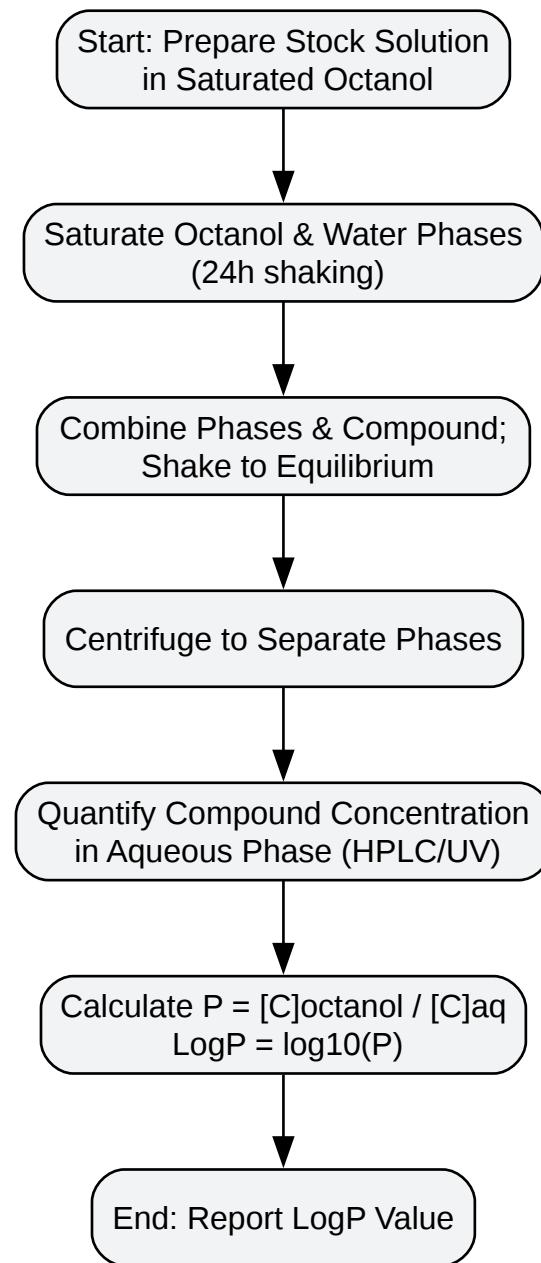
Acidity and Basicity (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For **5-Methoxy-1H-pyrazolo[4,3-b]pyridine**, the nitrogen atoms in both the pyridine and pyrazole rings can act as proton acceptors (bases). While an experimental pKa is not available in the literature, the basicity can be estimated by considering the parent structures. Pyridine has a pKa of approximately 5.2, while pyrazole is a much weaker base with a pKa of about 2.5.[9][10] The pyridine nitrogen is therefore the most likely site of protonation. This basic character is critical, as the molecule's charge state at physiological pH (~7.4) will profoundly affect its solubility, membrane transport, and potential for ionic interactions with its biological target.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of **5-Methoxy-1H-pyrazolo[4,3-b]pyridine** rely on standard analytical techniques. While specific spectra for this exact compound are not publicly detailed, characterization of its derivatives consistently employs methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) for purity analysis.^{[1][11]} These methods are essential for verifying the chemical identity and ensuring the quality of the material used in research and development.

Experimental Protocols


To ensure scientific rigor, predicted values must be confirmed by experimental data. The following protocols describe standard methodologies for determining key physicochemical parameters.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method (OECD 107)

This protocol outlines the gold-standard method for LogP determination, providing a direct measure of a compound's lipophilicity.

- 1. Preparation of Solutions:
 - Prepare a stock solution of **5-Methoxy-1H-pyrazolo[4,3-b]pyridine** in n-octanol (pre-saturated with water).
 - Prepare several dilutions from the stock solution to create a calibration curve.
- 2. Phase Saturation:
 - Mix n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
- 3. Partitioning:
 - In a centrifuge tube, combine a precise volume of the octanol stock solution with a precise volume of the water/buffer phase.

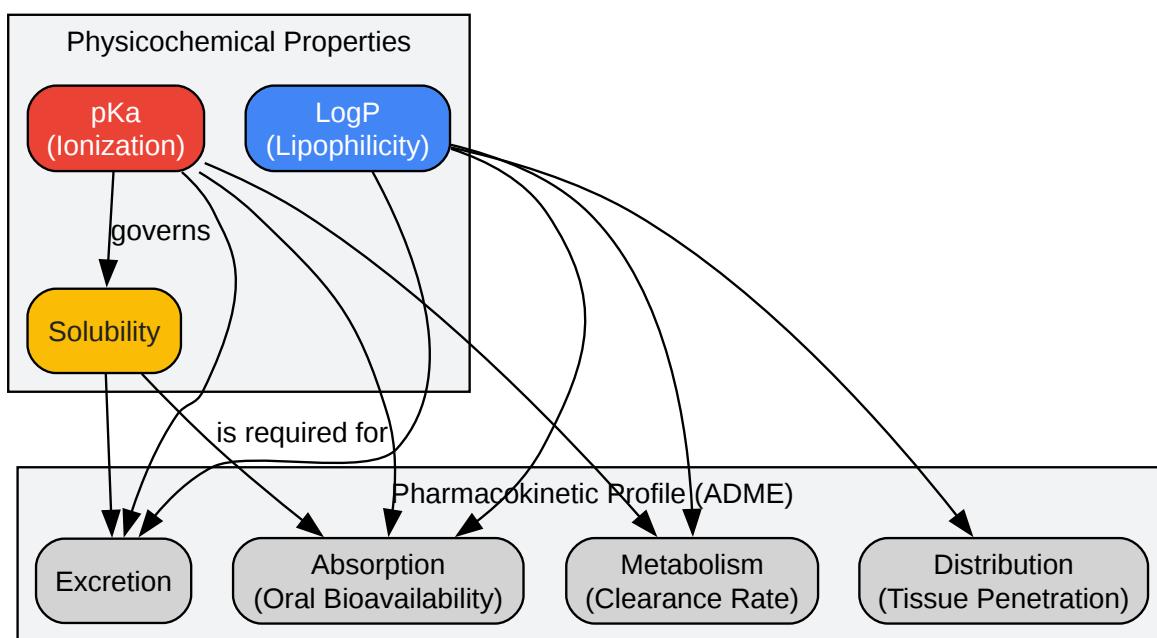
- Agitate the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Ensure agitation is not so vigorous as to cause emulsification.
- 4. Phase Separation:
 - Centrifuge the sample to ensure a clean separation of the octanol and aqueous layers.
- 5. Quantification:
 - Carefully remove an aliquot from the aqueous phase.
 - Determine the concentration of the compound in the aqueous phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against the previously prepared calibration curve.
 - The concentration in the octanol phase is determined by mass balance (initial concentration minus final aqueous concentration).
- 6. Calculation:
 - Calculate the partition coefficient, $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{water}}$.
 - The final value is expressed as $\text{Log}P = \log_{10}(P)$.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental LogP determination.

Protocol: Spectrophotometric Determination of pKa

This method is effective for compounds with a chromophore that changes upon ionization.


- 1. Buffer Preparation:

- Prepare a series of buffers with precisely known pH values, spanning a range from ~2 units below to ~2 units above the estimated pKa (e.g., pH 3 to 7).
- 2. Sample Preparation:
 - Prepare a stock solution of **5-Methoxy-1H-pyrazolo[4,3-b]pyridine** in a suitable solvent (e.g., methanol or DMSO).
 - Add a small, constant amount of the stock solution to each buffer solution to create samples of identical total compound concentration.
- 3. Spectroscopic Measurement:
 - Determine the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
 - Identify the wavelength (λ) where the absorbance difference between the fully protonated and neutral forms is maximal.
- 4. Data Analysis:
 - Record the absorbance (A) at this chosen wavelength for each buffer pH.
 - Let A_i be the absorbance of the fully ionized species (at low pH) and A_n be the absorbance of the neutral species (at high pH).
- 5. Calculation:
 - The pKa can be determined by plotting absorbance vs. pH and fitting to the Henderson-Hasselbalch equation, or by using the formula for each pH point:
 - $$pKa = pH + \log[(A_i - A) / (A - A_n)]$$
 - The average of the calculated pKa values across the pH range provides the final result.

Physicochemical Properties and Their Impact on Drug Discovery

The ultimate goal of characterizing a compound is to predict its behavior in a biological system. The interplay between key physicochemical properties directly governs a molecule's ADME profile.

- Absorption: For oral drugs, a molecule must dissolve in the gastrointestinal fluid and permeate the gut wall. Solubility is heavily dependent on the pKa, as the ionized form is typically more soluble. Permeability is governed by lipophilicity (LogP); a value between 1 and 3 is often considered optimal for passive diffusion.
- Distribution: Once absorbed, a drug distributes throughout the body. Lipophilicity influences the extent to which a drug binds to plasma proteins and penetrates tissues, including the blood-brain barrier.[2]
- Metabolism & Excretion: The methoxy group is a potential site for metabolic O-demethylation by cytochrome P450 enzymes. The overall polarity of the molecule, influenced by both LogP and pKa, will affect its rate of renal clearance.

[Click to download full resolution via product page](#)

Caption: Relationship between physicochemical properties and ADME.

Conclusion

5-Methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocycle with a promising profile for medicinal chemistry applications. Its predicted physicochemical properties, including a balanced LogP and a basic pyridine nitrogen, provide a solid foundation for the development of drug candidates. However, this guide highlights the critical need for experimental validation of these parameters. By employing rigorous analytical protocols to determine properties like pKa and LogP, researchers can build more accurate structure-activity and structure-property relationships, ultimately accelerating the design of safer and more effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-methoxy-1H-pyrazolo[4,3-b]pyridine [myskinrecipes.com]
- 3. 5-methoxy-1H-pyrazolo[3,4-c]pyridine [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 5-METHOXY-1H-PYRAZOLO[4,3-B]PYRIDINE | 52090-71-8 [chemicalbook.com]
- 7. PubChemLite - 5-methoxy-1h-pyrazolo[4,3-b]pyridine (C7H7N3O) [pubchemlite.lcsb.uni.lu]
- 8. bocsci.com [bocsci.com]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. hovione.com [hovione.com]
- To cite this document: BenchChem. [physicochemical properties of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1393270#physicochemical-properties-of-5-methoxy-1h-pyrazolo-4-3-b-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com